molecular formula C19H20ClN3O2 B2732920 1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 955238-22-9

1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No. B2732920
CAS RN: 955238-22-9
M. Wt: 357.84
InChI Key: LMGZLAGVVVJIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CEP-701 and is known to have potential therapeutic applications.

Scientific Research Applications

Optoelectronic and Nonlinear Optical Properties

  • A computational study on a related chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, revealed significant electrooptic properties, suggesting potential applications in nonlinear optics and optoelectronic device fabrications. The material demonstrated superior second and third harmonic generation values, indicating its usefulness in enhancing optoelectronic device performance (Shkir et al., 2018).

Molecular Structure and Vibrational Spectra Analysis

  • Research on the molecular structure, vibrational spectra, and first-order hyperpolarizability of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one showed that the compound could serve as a new organic nonlinear optical material with high second harmonic generation efficiency. This study underscores the potential of such compounds in developing new materials for optical applications (Rahmani et al., 2018).

Synthesis and Crystal Growth for NLO Applications

  • The synthesis, crystal growth, and characterization of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one as a novel organic nonlinear optical single crystal were explored. The crystal exhibited a second harmonic generation (SHG) efficiency 3.67 times that of Urea, indicating its significant potential for nonlinear optical (NLO) device applications (Menezes et al., 2014).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13-2-8-17(9-3-13)23-12-14(10-18(23)24)11-21-19(25)22-16-6-4-15(20)5-7-16/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGZLAGVVVJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

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